molecular formula C5H5ClN2O B590727 4-Amino-6-chloropyridin-3-ol CAS No. 138084-65-8

4-Amino-6-chloropyridin-3-ol

Cat. No. B590727
CAS RN: 138084-65-8
M. Wt: 144.558
InChI Key: ZUYLSPMIGQJBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloropyridin-3-ol is a chemical compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-Amino-6-chloropyridin-3-ol is 1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8) .


Physical And Chemical Properties Analysis

4-Amino-6-chloropyridin-3-ol is a solid substance . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .

Scientific Research Applications

Supramolecular Structures and Molecular Electronic Structure

The molecule of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate shows a highly polarized molecular-electronic structure. Its supramolecular structure involves a combination of hard N-H···N hydrogen bonds and soft C-H···N hydrogen bonds, forming a molecular column. This structure includes aromatic π-π stackings between the pyrimidine rings and short Cl···Cl contacts, creating a hydrophilic tube where water molecules are fixed by various hydrogen bonds. Such structures have potential implications in understanding nucleic acid structures and functions (Cheng et al., 2011).

Chemical Synthesis and Rearrangements

4-Amino-6-chloropyridin-3-ol and related compounds are subjects of chemical synthesis and rearrangement studies. For instance, potassium amide in liquid ammonia converts 3-chloro and 4-chloropyridine into a mixture containing 3-amino and 4-aminopyridine. Such rearrangements, presumably involving pyridyne as an intermediate, are significant in the synthesis of various pyridine derivatives (Pieterse & Hertog, 2010).

Electrosynthesis of Arylpyrimidines

A novel electrosynthesis method has been developed for preparing 4-amino-6-arylpyrimidines. This method uses an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides, employing a sacrificial iron anode and a nickel(II) catalyst. This process results in moderate to high yields of coupling products (Sengmany et al., 2011).

Fluorescent Sensor Development

Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been designed and used for selective recognition of aluminum ions. These compounds exhibit "OFF-ON type" mode in the presence of Al3+ ion and are used for bacterial cell imaging and logic gate applications, demonstrating potential in biological and chemical sensing applications (Yadav & Singh, 2018).

Solid-State Fluorescence

Reactions of 4-amino-2-aryl-6-chloropyridine-3,5-dicarbonitriles with primary and secondary amines result in compounds that exhibit solid-state fluorescence in the violet or blue region. This discovery is crucial for developing materials with specific optical properties (Ershov et al., 2017).

Safety and Hazards

The compound has been associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-amino-6-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-1-3(7)4(9)2-8-5/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYLSPMIGQJBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60663817
Record name 4-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloropyridin-3-ol

CAS RN

138084-65-8
Record name 4-Amino-6-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60663817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.